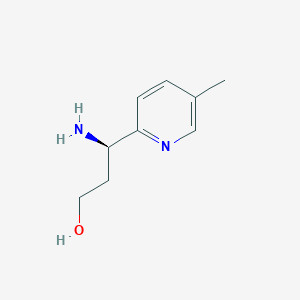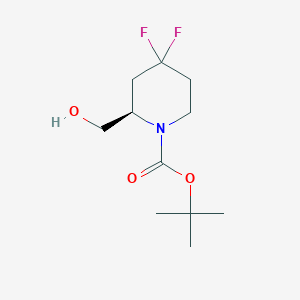
tert-Butyl (R)-4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl group, two fluorine atoms, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Difluoro Group: The difluoro group can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde or paraformaldehyde in the presence of a base.
tert-Butyl Protection: The final step involves the protection of the piperidine nitrogen with a tert-butyl group, typically using tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of tert-Butyl ®-4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ®-4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted piperidine derivatives
Aplicaciones Científicas De Investigación
tert-Butyl ®-4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl ®-4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound also features a piperidine ring with a tert-butyl group but differs in the substitution pattern and functional groups.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but contains an aminomethyl group instead of a hydroxymethyl group.
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Features a hydroxyethyl group, providing different reactivity and applications.
The uniqueness of tert-Butyl ®-4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H19F2NO3 |
|---|---|
Peso molecular |
251.27 g/mol |
Nombre IUPAC |
tert-butyl (2R)-4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)6-8(14)7-15/h8,15H,4-7H2,1-3H3/t8-/m1/s1 |
Clave InChI |
QOLQNUIJGNAUJS-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC(C[C@@H]1CO)(F)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


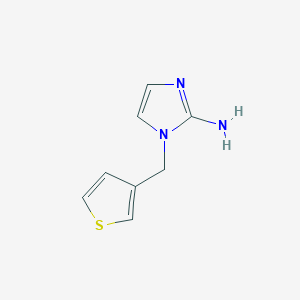
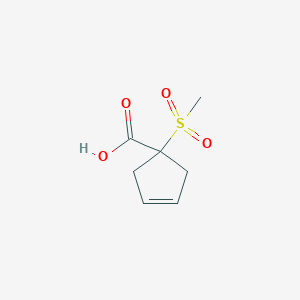


![5-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321443.png)
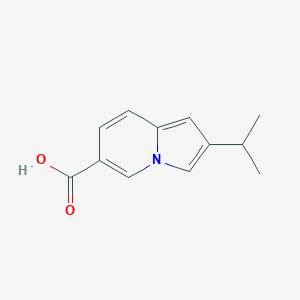

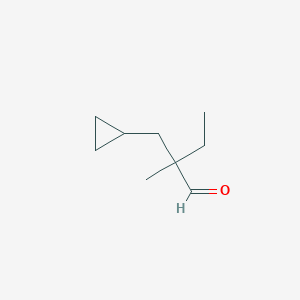
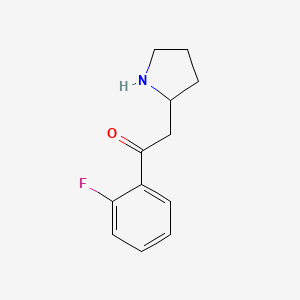
![3-[(Azetidin-1-yl)methyl]benzonitrile](/img/structure/B13321483.png)
![3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13321503.png)
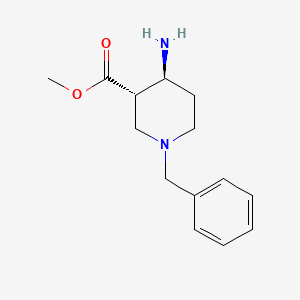
![[(2S,3AS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol](/img/structure/B13321510.png)
